4-[(4-Fluorophenyl)sulfanyl]aniline
Description
The compound 4-[(4-Fluorophenyl)sulfanyl]aniline, identified by the CAS Number 24900-69-4, is an organic molecule that incorporates an aniline (B41778) group, a thioether (sulfanyl) linkage, and a fluorinated phenyl ring. sigmaaldrich.comdrugbank.com Its structure is of interest to researchers as it combines features from two important classes of compounds: aryl sulfides and organofluorines. While direct research into the biological effects of this specific molecule is limited, its primary role in academic and industrial research is that of a valuable synthetic intermediate or building block for constructing more complex molecules with potential therapeutic applications. sigmaaldrich.comcymitquimica.com
Table 1: Properties of this compound
| Property | Value |
|---|---|
| CAS Number | 24900-69-4 drugbank.com |
| Molecular Formula | C₁₂H₁₀FNS drugbank.com |
| Molecular Weight | 219.28 g/mol drugbank.com |
| IUPAC Name | This compound |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-(4-fluorophenyl)sulfanylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10FNS/c13-9-1-5-11(6-2-9)15-12-7-3-10(14)4-8-12/h1-8H,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNYUNEQJZJOMBA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N)SC2=CC=C(C=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10FNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90379191 | |
| Record name | 4-[(4-Fluorophenyl)sulfanyl]aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90379191 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24900-69-4 | |
| Record name | 4-[(4-Fluorophenyl)sulfanyl]aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90379191 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 4 4 Fluorophenyl Sulfanyl Aniline
Conventional Synthetic Approaches
Traditional methods for the synthesis of 4-[(4-Fluorophenyl)sulfanyl]aniline have historically relied on well-established reaction mechanisms, primarily nucleophilic aromatic substitution and base-promoted condensation reactions. These approaches are foundational in organic synthesis for the formation of carbon-sulfur bonds.
Nucleophilic Aromatic Substitution Strategies
Nucleophilic aromatic substitution (SNAr) is a cornerstone for the synthesis of diaryl sulfides. In this context, the synthesis of this compound can be achieved by reacting an activated aryl fluoride (B91410) with a sulfur-containing nucleophile. A typical pathway involves the reaction of 1-fluoro-4-nitrobenzene (B44160) with 4-aminothiophenol (B129426). The highly electron-withdrawing nitro group activates the aromatic ring toward nucleophilic attack, facilitating the displacement of the fluoride ion by the thiolate derived from 4-aminothiophenol. The resulting nitro-substituted diaryl sulfide (B99878) intermediate is then reduced to the target aniline (B41778).
Alternatively, the roles can be reversed, where 4-fluoro-thiophenol acts as the nucleophile attacking an activated aniline derivative. However, the most common SNAr strategy for related compounds involves an aryl halide activated by electron-withdrawing groups. The reactivity order of the leaving group (halide) in SNAr reactions is typically F > Cl > Br > I, making fluorinated aromatics excellent substrates for this transformation.
Base-Promoted Condensation Reactions
Base-promoted condensation reactions provide a direct and widely used route to diaryl sulfides. This method typically involves the reaction of an aryl thiol with an aryl halide in the presence of a base. For the synthesis of this compound, this would involve the coupling of 4-fluorothiophenol (B130044) with 4-chloro-, 4-bromo-, or 4-iodoaniline, or the coupling of 4-aminothiophenol with 1-bromo- or 1-iodo-4-fluorobenzene.
The essential role of the base (e.g., potassium carbonate, sodium hydroxide, or potassium tert-butoxide) is to deprotonate the thiol, forming a more potent nucleophile, the thiolate anion. This anion then attacks the aryl halide, displacing the halide ion to form the C-S bond. The choice of base, solvent, and temperature is crucial for optimizing the reaction yield and minimizing side reactions. While transition metal catalysts are often used to facilitate this type of coupling (e.g., Ullmann condensation), base-promoted, metal-free versions are also established.
Interactive Table 1: Conventional Synthesis Reaction Parameters
| Reactant 1 | Reactant 2 | Base | Solvent | Temperature | Yield |
|---|---|---|---|---|---|
| 4-Fluorothiophenol | 4-Iodoaniline | K₂CO₃ | DMF | 120 °C | Moderate |
| 4-Aminothiophenol | 1-Fluoro-4-iodobenzene | NaOH | Ethanol | Reflux | Moderate-High |
| 4-Fluorophenyl disulfide | 4-Aminothiophenol | KOtBu | DMSO | Room Temp | >85% |
Note: This table represents typical conditions for analogous reactions, as specific yield data for every pathway may vary based on precise laboratory conditions.
Advanced and Sustainable Synthetic Protocols
Reflecting the broader trends in chemical synthesis, the production of this compound and related diaryl sulfides is increasingly benefiting from advanced protocols that prioritize sustainability, efficiency, and milder reaction conditions. These methods include metal-free catalysis and photo-mediated techniques that align with the principles of green chemistry.
Metal-Free Catalysis Systems (e.g., Riboflavin (B1680620)/Iodine Catalysis)
To circumvent the cost, toxicity, and potential for product contamination associated with transition metal catalysts, significant research has focused on metal-free catalytic systems. beilstein-journals.orgresearchgate.net A prominent example is the use of molecular iodine as an inexpensive and non-toxic catalyst for C-S cross-coupling reactions. beilstein-journals.org This method can proceed via a cross-dehydrogenative coupling of aryl thiols with electron-rich aromatic compounds under solvent-free conditions, driven by a catalytic amount of iodine. beilstein-journals.org
A particularly innovative approach involves the use of organophotocatalysts like riboflavin (Vitamin B2). researchgate.net Riboflavin-based systems, sometimes used in conjunction with iodine, can catalyze oxidative C-S bond formations. researchgate.net The reaction mechanism typically involves the photo-excited riboflavin initiating a single-electron transfer (SET) process, generating a thiyl radical from the corresponding thiol. This radical can then engage in a coupling reaction. These reactions often use air or molecular oxygen as the terminal oxidant, making them environmentally benign. researchgate.net
Photo-Mediated Synthesis Techniques
Photo-mediated synthesis has emerged as a powerful tool for forming C-S bonds under exceptionally mild conditions. nih.govnih.gov These reactions are often conducted at room temperature using visible light as the energy source. nih.gov
One fascinating approach is the catalyst-free, visible-light-promoted cross-coupling of thiols and aryl halides. nih.govorganic-chemistry.org In this system, the reaction is driven by the formation of an electron-donor-acceptor (EDA) complex between the electron-rich thiolate anion and the electron-poor aryl halide. nih.govacs.org This complex absorbs visible light, leading to an intermolecular charge transfer that generates a thiyl radical and an aryl radical, which then combine to form the desired diaryl sulfide. nih.gov
Alternatively, photoredox catalysis using organic dyes such as Eosin Y or Rose Bengal can facilitate the synthesis. beilstein-journals.orgorganic-chemistry.org The dye absorbs visible light and initiates a catalytic cycle that generates the reactive radical intermediates necessary for the C-S bond formation. beilstein-journals.org These methods are compatible with a wide range of functional groups and represent a significant advance over traditional heating methods. beilstein-journals.org
Interactive Table 2: Advanced Synthesis Reaction Parameters
| Method | Reactants | Catalyst/Mediator | Light Source | Conditions |
|---|---|---|---|---|
| Catalyst-Free Photo-Coupling | 4-Aminothiophenol, 1-Iodo-4-fluorobenzene | EDA Complex | Visible Light (Blue LED) | Room Temp, Base (e.g., DBU) |
| Organic Photocatalysis | 4-Aminothiophenol, 4-Fluorophenyl diazonium salt | Eosin Y | Visible Light (Green LED) | Room Temp, MeCN |
| Iodine-Catalyzed Coupling | Aryl Thiol, Arylhydrazine | Iodine (catalytic) | None (Thermal) | Room Temp, Water |
| Riboflavin Photocatalysis | Thiobenzanilide precursor | Riboflavin | Visible Light (Blue LED) | Room Temp, Oxidant (K₂S₂O₈) |
Note: This table illustrates representative conditions for the synthesis of diaryl sulfides using advanced methods.
Exploration of Green Chemistry Principles in Synthesis
The synthesis of this compound provides a case study for the application of green chemistry principles, which aim to reduce the environmental impact of chemical processes. acs.orgyale.eduasbcnet.org Many of the advanced protocols described above inherently align with these principles.
Prevention of Waste : Methods with high atom economy, such as cross-dehydrogenative couplings where H₂ is the only byproduct, are preferred over substitution reactions that generate salt waste. acs.orgtradebe.com
Catalysis : The use of catalytic reagents, whether molecular iodine or organic photocatalysts, is superior to using stoichiometric reagents, as it minimizes waste. yale.edutradebe.com Metal-free catalysis further enhances the green profile by avoiding hazardous and heavy metal waste. beilstein-journals.org
Energy Efficiency : Photo-mediated syntheses that operate at ambient temperature and pressure using low-energy visible light offer significant energy savings compared to conventional methods requiring high temperatures for extended periods. acs.orgsigmaaldrich.com
Safer Solvents and Auxiliaries : The development of C-S coupling reactions that can be performed in water or under solvent-free conditions represents a significant step forward in reducing the use of volatile and often hazardous organic solvents like DMF or DMSO. organic-chemistry.orgasbcnet.org
By embracing these advanced and sustainable protocols, the synthesis of this compound and other valuable chemical compounds can be achieved more efficiently and with minimal environmental consequence. asbcnet.org
Optimization of Reaction Parameters and Conditions
The efficiency and yield of the synthesis of this compound are highly dependent on the careful optimization of several reaction parameters. These include catalyst loading, solvent choice, temperature, and reaction duration.
Catalyst Loading and Concentration Effects
In catalyzed reactions for the synthesis of this compound, the amount of catalyst plays a crucial role in balancing reaction rate and cost-effectiveness. For instance, in a flavin-catalyzed synthesis, a catalyst loading of 5 mol% has been identified as optimal. This concentration effectively balances the cost of the catalyst with the desired reactivity. Additionally, the concentration of additives, such as iodine (I₂), can significantly influence the reaction. A concentration of 10 mol% I₂ has been found to enhance the generation of radicals, which is a key step in certain synthetic pathways.
Temperature and Solvent Optimization
Temperature is a critical factor that can accelerate the reaction rate. For the synthesis of this compound, a temperature range of 60-80°C is often optimal as it speeds up the hydrogen atom transfer (HAT) process without causing decomposition of the reactants or products.
The choice of solvent is equally important for optimizing substrate solubility and facilitating the reaction. A mixture of dimethyl sulfoxide (B87167) (DMSO) and acetonitrile (B52724) (MeCN) in a 3:1 ratio has been shown to be effective for this purpose. This solvent system ensures that the reactants are sufficiently dissolved, allowing the reaction to proceed efficiently.
Reaction Time and Oxidant Regimen
The duration of the reaction is a key parameter to maximize product yield. For the synthesis of this compound, reaction times are typically in the range of 12 to 18 hours. In some methodologies, such as those involving nucleophilic aromatic substitution, the reaction time may be extended to 24 hours to ensure completion.
In synthetic pathways that involve oxidation steps, the choice and amount of the oxidizing agent are critical. For example, agents like hydrogen peroxide can be used to oxidize the sulfide to a sulfoxide or sulfone. The specific oxidant and its concentration must be carefully controlled to achieve the desired product without over-oxidation or unwanted side reactions.
Scalability and Practical Considerations in Synthesis
Beyond optimizing reaction conditions on a small scale, the practical application of a synthetic method depends on its scalability and the ease of purification of the final product.
Gram-Scale Synthesis Demonstrations
The viability of a synthetic protocol is often demonstrated by scaling up the reaction from milligram to gram quantities. Research has shown that the synthesis of related compounds can be scaled up without a significant loss of reactivity or stereoselectivity, highlighting the practical utility of the developed strategies. researchgate.net Successful gram-scale synthesis confirms that the optimized conditions are robust and applicable for producing larger quantities of the target compound.
Purification Methodologies (e.g., Flash Column Chromatography)
After the reaction is complete, the crude product must be purified to remove unreacted starting materials, byproducts, and other impurities. Flash column chromatography is a widely used and effective technique for this purpose. windows.net
For amine-containing compounds like this compound, special considerations are necessary during chromatographic purification. The basic nature of the amine can lead to interactions with the acidic silica (B1680970) gel of the column, potentially causing band broadening, tailing, and even degradation of the product. biotage.com To mitigate these issues, several strategies can be employed:
Addition of a competing amine: Incorporating a small amount of a volatile base, such as triethylamine (B128534) (TEA), into the eluent can neutralize the acidic sites on the silica gel, leading to better peak shapes and improved separation. biotage.com
Use of alternative stationary phases: Amino-functionalized silica or reversed-phase silica (C18) can be used as alternatives to standard silica gel to minimize undesirable interactions. biotage.combiotage.com
pH adjustment of the mobile phase: In reversed-phase chromatography, adjusting the pH of the mobile phase can enhance the retention and separation of basic compounds. biotage.com
The choice of eluent system is also critical. A common mobile phase for purifying compounds of moderate polarity is a mixture of hexane (B92381) and ethyl acetate. biotage.com For more polar compounds, a combination of dichloromethane (B109758) and methanol (B129727) may be more suitable. biotage.com The fractions collected from the column are typically analyzed by thin-layer chromatography (TLC) to identify those containing the pure product, which are then combined and concentrated to yield the purified this compound. orgsyn.org
Chemical Reactivity and Organic Transformations of 4 4 Fluorophenyl Sulfanyl Aniline
Oxidation Reactions of the Sulfanyl (B85325) Moiety
The sulfur atom in 4-[(4-Fluorophenyl)sulfanyl]aniline is susceptible to oxidation, leading to the formation of sulfoxide (B87167) and sulfone derivatives. These transformations are significant as they alter the electronic properties and steric hindrance around the sulfur atom, which can influence the biological activity and physical properties of the resulting compounds.
Formation of Sulfoxide Derivatives
The oxidation of sulfides to sulfoxides is a common and important transformation in organic synthesis. For this compound, this can be achieved using various oxidizing agents. A green and highly selective method involves the use of hydrogen peroxide in glacial acetic acid under transition-metal-free and mild conditions. mdpi.com This method is advantageous due to its simplicity and the high yields of the corresponding sulfoxide. mdpi.com The reaction likely proceeds through an electrophilic attack of the peroxide oxygen on the sulfur atom of the sulfide (B99878). mdpi.com
Other reagents and catalytic systems have also been developed for the selective oxidation of sulfides to sulfoxides. organic-chemistry.org These include ceric ammonium (B1175870) nitrate (B79036) (CAN) supported on silica (B1680970) gel with sodium bromate (B103136) as the primary oxidant, and various metal-based catalysts. organic-chemistry.org The choice of oxidant and reaction conditions is crucial to prevent over-oxidation to the sulfone. mdpi.comresearchgate.net
Table 1: Oxidation of Sulfides to Sulfoxides
| Oxidizing System | Substrate Example | Product | Yield | Reference |
|---|---|---|---|---|
| H₂O₂ / Acetic Acid | Generic Sulfide | Sulfoxide | 90-99% | mdpi.com |
| CAN / NaBrO₃ / Silica Gel | Generic Sulfide | Sulfoxide | - | organic-chemistry.org |
Formation of Sulfone Derivatives
Further oxidation of the sulfoxide or direct oxidation of the sulfide can yield the corresponding sulfone. The synthesis of 4,4'-diamino-diphenyl-sulfone (dapsone), a related compound, involves an oxidation step of a thioether intermediate to a sulfone using an oxidizing system of Na₂WO₄ and H₂O₂ in acidic conditions. google.com This method has been shown to be more advantageous than using potassium permanganate. google.com
The oxidation of sulfides to sulfones can also be achieved with other strong oxidizing agents. For instance, hydrogen peroxide can be used to oxidize sulfides to sulfones, and the reaction conditions can be controlled to favor the formation of the sulfone over the sulfoxide.
Table 2: Oxidation of Thioethers to Sulfones
| Oxidizing System | Substrate Example | Product | Reference |
|---|---|---|---|
| Na₂WO₄ / H₂O₂ | 4-(4′-nitrophenylsulfanyl)-phenylamine | 4-nitro, 4′-aminoacetyl-diphenyl-sulfone | google.com |
| Hydrogen Peroxide | Generic Sulfide | Sulfone |
Reduction Reactions
Reduction reactions of this compound and its derivatives can target different functional groups within the molecule, leading to the formation of thiols or amines.
Conversion to Thiol Analogues
Conversion to Amine Analogues
The aniline (B41778) moiety of this compound is already in its reduced amine form. However, if a nitro group were present on one of the aromatic rings, as in the intermediate for dapsone (B1669823) synthesis (4-(4′-nitrophenylsulfanyl)-phenylamine), it could be reduced to an amine. google.com A common method for the reduction of aromatic nitro groups is the Zinin reduction, which uses a sulfide, such as sodium sulfide or sodium hydrosulfide, as the reducing agent in a protic solvent. sioc-journal.cnacsgcipr.org Catalytic hydrogenation using catalysts like Raney nickel or palladium on carbon (Pd/C) is another widely used method for nitro group reduction. google.comchemicalbook.com
Table 3: Reduction of Nitroarenes to Anilines
| Reducing Agent/System | Substrate Example | Product | Reference |
|---|---|---|---|
| Sodium Sulfide (Zinin Reduction) | Aromatic Nitro Compound | Aromatic Amine | sioc-journal.cnacsgcipr.org |
| Catalytic Hydrogenation (e.g., Raney-Ni) | 4-nitro, 4′-aminoacetyl-diphenyl-sulfone | 4,4'-diamino-diphenyl-sulfone | google.com |
| Pd/C, H₂ | 4-fluoro-1-nitrobenzene | 4-fluoroaniline | chemicalbook.com |
Nucleophilic Substitution Reactions at the Fluorine Center
The fluorine atom on the fluorophenyl ring of this compound is susceptible to nucleophilic aromatic substitution (SNAr), although it is generally considered an unactivated aryl fluoride (B91410). nih.govresearchgate.netnih.govresearchgate.net The success of such reactions often depends on the reaction conditions and the nature of the nucleophile.
Recent advancements have demonstrated that even unactivated aryl fluorides can undergo SNAr with various nucleophiles, including amines, azoles, and carboxylic acids, often facilitated by organic photoredox catalysis. nih.govresearchgate.netnih.govresearchgate.netsigmaaldrich.com This method involves the formation of a cationic fluoroarene radical intermediate under mild conditions, such as blue-light irradiation in the presence of an acridinium-based organic photocatalyst. nih.govresearchgate.net This approach allows for the late-stage functionalization of complex molecules. nih.gov
For instance, the reaction of unactivated fluoroarenes with primary aliphatic amines can form aromatic amines. nih.govresearchgate.net While a direct example of nucleophilic substitution on this compound is not explicitly detailed, the principles of these reactions on similar unactivated fluoroarenes are applicable. nih.govresearchgate.netnih.govresearchgate.net The regioselectivity of the substitution on polyfluorinated aromatic compounds, such as pentafluoropyridine, is influenced by the reaction conditions and the nucleophile, with substitution occurring at different positions. rsc.org
Table 4: Nucleophilic Aromatic Substitution of Unactivated Aryl Fluorides
| Reaction Type | Nucleophile | Catalyst/Conditions | Product Type | Reference |
|---|---|---|---|---|
| Photoredox Catalysis | Primary Aliphatic Amines | Acridinium-based photocatalyst, blue light | Aromatic Amines | nih.govresearchgate.net |
| Photoredox Catalysis | Azoles, Carboxylic Acids | Organic photocatalyst | Functionalized Arenes | nih.govresearchgate.netsigmaaldrich.com |
Mechanistic Investigations of 4 4 Fluorophenyl Sulfanyl Aniline Reactions
Elucidation of Reaction Pathways and Intermediates
The formation and subsequent reactions of 4-[(4-Fluorophenyl)sulfanyl]aniline primarily proceed through well-established organic reaction pathways, most notably nucleophilic aromatic substitution (SNAr) and metal-catalyzed cross-coupling reactions.
In the SNAr pathway, the synthesis can be envisioned through the reaction of a thiolate with an activated aryl halide. For instance, the thiolate anion of 4-aminothiophenol (B129426) can act as a potent nucleophile, attacking an electrophilic aryl fluoride (B91410) like 1-fluoro-4-nitrobenzene (B44160). The reaction proceeds through a Meisenheimer complex, a resonance-stabilized intermediate, before the expulsion of the leaving group (fluoride) to yield the diaryl sulfide (B99878) product. Density Functional Theory (DFT) calculations on analogous systems suggest that the SNAr reaction can proceed through a concerted mechanism, where bond formation and bond breaking occur in a single transition state, or a stepwise mechanism involving the discrete Meisenheimer intermediate. researchgate.net The specific pathway is often influenced by the electronic nature of the substituents and the solvent environment.
Alternatively, copper-catalyzed C-S cross-coupling reactions provide another major route. In a typical cycle, a Cu(I) catalyst undergoes oxidative addition with an aryl halide. The resulting organocopper intermediate then reacts with a thiol, often in the presence of a base to form a more reactive thiolate. Reductive elimination from the copper center then furnishes the diaryl sulfide and regenerates the active Cu(I) catalyst. While the general catalytic cycle is widely accepted, the precise nature of the active copper species and the intermediates can be complex and are often dependent on the ligands and reaction conditions employed. bohrium.comuu.nl
Beyond its synthesis, the sulfur atom in this compound is susceptible to oxidation, leading to the formation of the corresponding sulfoxide (B87167) and sulfone. These oxidation reactions typically proceed via nucleophilic attack of the sulfur lone pair on an oxidant, such as hydrogen peroxide or a peroxyacid, followed by the transfer of an oxygen atom.
Role of Catalytic Systems in Mechanistic Pathways
Catalytic systems play a pivotal role in dictating the efficiency and selectivity of reactions involving this compound. These systems can range from simple metal salts to complex organometallic species and can influence the reaction mechanism in profound ways.
Radical-Mediated Processes and Single-Electron Transfer
While many C-S bond-forming reactions are described by ionic mechanisms, the involvement of radical pathways and single-electron transfer (SET) processes has been increasingly recognized, particularly in photoredox and some transition-metal-catalyzed systems. nih.govsemanticscholar.org In the context of diaryl sulfide synthesis, a SET from a catalyst to an aryl halide can generate a radical anion, which then fragments to produce an aryl radical. This aryl radical can then couple with a thiolate to form the C-S bond. While direct evidence for such a pathway in the synthesis of this compound is not extensively documented, it represents a plausible alternative mechanistic route, especially under photocatalytic conditions. organic-chemistry.org Computational studies on related systems have explored the energetics of these radical pathways, highlighting their potential viability under specific reaction conditions. nih.gov
Synergistic Catalyst-Co-catalyst Interactions
Synergistic catalysis, where two or more catalysts work in concert to promote a reaction that is not efficiently catalyzed by either catalyst alone, offers a powerful strategy for chemical synthesis. princeton.edu In the realm of C-S cross-coupling, a synergistic approach could involve a transition metal catalyst to activate the aryl halide and a co-catalyst, such as a Lewis acid or an organocatalyst, to enhance the nucleophilicity of the thiol. For example, a Lewis acid could coordinate to the sulfur atom of the thiol, increasing its acidity and facilitating the formation of the more reactive thiolate. While specific applications of synergistic catalysis for the synthesis of this compound are not widely reported, the principles of synergistic catalysis suggest a promising avenue for developing more efficient and selective synthetic methods. nih.gov
Transition State Analysis in Fluorine-Involved Transformations
The presence of a fluorine atom on one of the aryl rings of this compound introduces specific electronic effects that can influence the transition states of its reactions. Fluorine is a highly electronegative atom, which can affect the stability of intermediates and the energy of transition states through inductive and resonance effects.
Influence of Solvent Systems on Reaction Mechanisms
The choice of solvent can have a dramatic impact on the rate and mechanism of a chemical reaction. For reactions involving polar or charged intermediates, such as the Meisenheimer complex in SNAr reactions, polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are often preferred. These solvents can effectively solvate charged species, thereby stabilizing the transition state and accelerating the reaction rate. nih.gov
In contrast, protic solvents can interact with nucleophiles through hydrogen bonding, which can decrease their reactivity. The specific influence of the solvent system on the mechanism of reactions involving this compound will depend on the nature of the reactants and intermediates. For instance, in copper-catalyzed C-S cross-coupling reactions, the solvent can also play a role in coordinating to the metal center and influencing the solubility and reactivity of the catalytic species. bohrium.com The use of aqueous two-phase systems has also been explored for copper-catalyzed C-S bond formation, offering a more environmentally benign approach. bohrium.com
Stereochemical Aspects of Reactions
The sulfur atom in this compound is prochiral, meaning that it can become a stereocenter upon the introduction of a new substituent or through oxidation. The stereoselective synthesis of chiral sulfoxides is of significant interest in medicinal chemistry and asymmetric synthesis.
The oxidation of prochiral diaryl sulfides, such as this compound, to chiral sulfoxides can be achieved using chiral oxidizing agents or through catalysis with chiral metal complexes. nih.govacs.org The mechanism of these stereoselective oxidations often involves the coordination of the sulfide to a chiral catalyst, which then directs the approach of the oxidant to one of the lone pairs of the sulfur atom. The enantioselectivity of the reaction is determined by the energetic difference between the diastereomeric transition states leading to the two enantiomers of the sulfoxide.
Furthermore, reactions at the sulfur atom of a chiral diaryl sulfoxide can proceed with either retention or inversion of configuration at the sulfur center, depending on the reaction mechanism. Understanding these stereochemical outcomes is crucial for the synthesis of enantiomerically pure sulfur-containing compounds.
Computational Chemistry and Theoretical Studies on 4 4 Fluorophenyl Sulfanyl Aniline
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a prominent computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely employed to predict a variety of molecular properties with a favorable balance between accuracy and computational cost.
The foundational step in most computational studies is the optimization of the molecule's geometry to find its most stable conformation (lowest energy state). DFT calculations are used to determine key structural parameters for 4-[(4-Fluorophenyl)sulfanyl]aniline. The molecule consists of a 4-fluorophenyl group and a para-aminophenyl group linked by a sulfanyl (B85325) bridge .
Theoretical calculations refine this structure, providing precise bond lengths, bond angles, and dihedral angles. For instance, the C-S bond lengths are calculated to be approximately 1.78 Å . The geometry around the sulfur atom is typically found to be bent, and the dihedral angle between the two phenyl rings is a critical parameter determining the extent of conjugation between them. In a related diaryl sulfide (B99878), the two aromatic rings were found to be oriented nearly perpendicular to each other, with a dihedral angle of 87.80° nih.gov. This orientation influences the electronic communication between the two rings. The electronic structure analysis reveals the distribution of electron density, which is crucial for understanding the molecule's reactivity. The fluorine atom and the amino group, being electron-withdrawing and electron-donating respectively, create a significant dipole moment and influence the electrostatic potential across the molecule.
Table 1: Selected Optimized Geometrical Parameters (Illustrative) Note: The following table presents typical parameters that are determined through DFT calculations. Exact values can vary based on the specific functional and basis set used.
| Parameter | Description | Typical Calculated Value |
| r(C-S) | Bond length between Carbon and Sulfur | ~1.78 Å |
| r(C-N) | Bond length between Carbon and Nitrogen | ~1.40 Å |
| r(C-F) | Bond length between Carbon and Fluorine | ~1.36 Å |
| ∠(C-S-C) | Bond angle around the Sulfur atom | ~103° nih.gov |
| τ(C-C-S-C) | Dihedral angle between the phenyl rings | ~80-90° nih.gov |
DFT calculations are a reliable tool for predicting spectroscopic data, which can aid in the interpretation of experimental spectra.
NMR Chemical Shifts: Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts. This is particularly useful for complex aromatic systems where experimental signals may overlap. By simulating the spectrum, assignments can be made with greater confidence . For this compound, DFT can help deconvolute the multiplets in the aromatic region (δ 6.5–7.3 ppm) and confirm the assignments of the fluorophenyl and aminophenyl carbons .
Vibrational Frequencies (FT-IR): The fundamental vibrational wavenumbers can be computed using DFT. These calculated frequencies correspond to specific vibrational modes of the molecule, such as C-H stretching, N-H stretching, C-S stretching, and aromatic ring vibrations. Comparing the calculated infrared (IR) spectrum with the experimental one allows for a detailed assignment of the observed absorption bands ajchem-a.comnih.gov. The agreement between theoretical and experimental frequencies is often improved by applying a scaling factor to the calculated values to account for anharmonicity and other systematic errors in the computational method ajchem-a.com.
Table 2: Illustrative Comparison of Experimental and DFT-Calculated Vibrational Frequencies Note: This table illustrates the type of data generated. The experimental values are general ranges for the functional groups.
| Vibrational Mode | Experimental Range (cm⁻¹) | DFT Calculated Frequency (cm⁻¹) |
| N-H Stretch | 3300-3500 | Corresponds to amino group vibration |
| Aromatic C-H Stretch | 3000-3100 | Corresponds to phenyl ring C-H bonds |
| C=C Aromatic Stretch | 1450-1600 | Corresponds to phenyl ring stretching |
| C-F Stretch | 1000-1400 | Corresponds to fluorophenyl C-F bond |
| C-S Stretch | 600-800 | Corresponds to thioether linkage |
The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's electronic properties and chemical reactivity pastic.gov.pk.
The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing the molecule's kinetic stability and reactivity ajchem-a.comresearchgate.net. A smaller energy gap suggests that the molecule is more polarizable and chemically reactive, as it requires less energy to excite an electron from the HOMO to the LUMO nih.gov. In this compound, the HOMO is expected to be localized primarily on the electron-rich aniline (B41778) ring and the sulfur atom, while the LUMO may be distributed more towards the electron-deficient fluorophenyl ring. This distribution indicates that charge transfer can occur within the molecule upon electronic excitation researchgate.net.
Table 3: Calculated Electronic Properties from HOMO-LUMO Analysis Note: Values are illustrative and depend on the computational method. They are based on typical findings for similar aromatic compounds.
| Property | Formula | Significance |
| HOMO Energy (E_HOMO) | - | Electron-donating capacity researchgate.net |
| LUMO Energy (E_LUMO) | - | Electron-accepting capacity researchgate.net |
| Energy Gap (ΔE) | E_LUMO - E_HOMO | Chemical reactivity and stability ajchem-a.com |
| Ionization Potential (I) | -E_HOMO | Energy required to remove an electron researchgate.net |
| Electron Affinity (A) | -E_LUMO | Energy released when an electron is added researchgate.net |
DFT calculations, combined with statistical mechanics, can be used to predict the thermodynamic properties of a molecule at a given temperature and pressure. By calculating the vibrational frequencies from the optimized geometry, properties such as enthalpy (H), entropy (S), and heat capacity (C_v) can be determined researchgate.net. These theoretical values are valuable for understanding the stability and reaction thermodynamics of the compound. For this compound, the Gibbs free energy of formation has been calculated as -45.2 kJ/mol, which indicates a moderately stable compound under standard conditions .
Table 4: Calculated Thermodynamic Properties
| Thermodynamic Property | Description | Calculated Value |
| Gibbs Free Energy of Formation (ΔG_f) | Energy associated with the formation of the compound | -45.2 kJ/mol |
| Standard Enthalpy | Total heat content of the system | Calculable via DFT |
| Standard Entropy | Measure of the system's disorder | Calculable via DFT |
| Heat Capacity | Amount of heat required to raise the temperature | Calculable via DFT |
Mechanistic Modeling through Computational Approaches
Beyond static molecular properties, computational chemistry is instrumental in elucidating reaction mechanisms. By modeling the potential energy surface of a reaction, key points such as reactants, products, intermediates, and transition states can be identified.
For reactions involving this compound, such as oxidation or substitution, computational methods can be used to model the reaction pathway pastic.gov.pk. A crucial part of this is locating the transition state (TS), which is the highest energy point along the reaction coordinate. The structure of the TS provides insight into the geometry of the molecule as it transforms from reactant to product.
Once the transition state is characterized, the activation energy (E_a) can be determined as the energy difference between the transition state and the reactants. This value is fundamental to understanding the kinetics of the reaction. A lower activation energy implies a faster reaction rate. Such computational studies can help in optimizing reaction conditions for the synthesis of derivatives or understanding the metabolic pathways of the compound nih.gov.
Quantitative Structure-Reactivity Relationship (QSRR) Analysis
Quantitative Structure-Reactivity Relationship (QSRR) analysis is a computational technique used to correlate the structural or physicochemical properties of a series of compounds with their chemical reactivity. mdpi.comresearchgate.net These models create a mathematical relationship between molecular descriptors (independent variables) and a specific activity or property (dependent variable). researchgate.net For this compound and its derivatives, QSRR can be employed to predict reactivity in various reactions, understand chromatographic behavior, or estimate properties like lipophilicity. mdpi.comresearchgate.netnih.gov
The process involves calculating a wide range of molecular descriptors for a set of related molecules. These descriptors can be categorized as:
Constitutional: Molecular weight, number of atoms, rings, etc.
Topological: Indices describing atomic connectivity.
Geometric: Descriptors based on the 3D structure of the molecule.
Quantum-Chemical: Energy of frontier orbitals (HOMO, LUMO), dipole moment, partial atomic charges.
Statistical methods like Multiple Linear Regression (MLR), Principal Component Regression (PCR), and Artificial Neural Networks (ANN) are then used to build the QSRR model. mdpi.com For aniline derivatives, QSRR studies have successfully modeled properties like lipophilicity (logP), which is crucial for predicting bioavailability. researchgate.netnih.gov Such models can help in the rational design of new derivatives with desired reactivity and properties, potentially reducing the need for extensive experimental synthesis and testing. researchgate.net
Hammett Plot Analysis for Substituent Electronic Effects
The Hammett equation provides a powerful means to quantify the influence of substituents on the reaction rates and equilibria of aromatic compounds. wikipedia.org It describes a linear free-energy relationship expressed as:
log(k/k₀) = σρ
Where:
k is the rate constant for the substituted reaction.
k₀ is the rate constant for the reference (unsubstituted) reaction.
σ (sigma) is the substituent constant, which depends only on the nature and position (meta or para) of the substituent.
ρ (rho) is the reaction constant, which describes the sensitivity of the reaction to substituent effects. wikipedia.org
A plot of log(k/k₀) versus σ is known as a Hammett plot. The slope of this plot gives the reaction constant, ρ. The sign and magnitude of ρ provide mechanistic insights: wikipedia.org
Positive ρ: The reaction is accelerated by electron-withdrawing groups (negative charge is built up in the transition state).
Negative ρ: The reaction is accelerated by electron-donating groups (positive charge is built up in the transition state).
Large |ρ|: The reaction is highly sensitive to substituent effects.
Small |ρ|: The reaction is less sensitive, or charge is distributed over a larger area.
In studies of reactions involving anilines (anilinolysis), Hammett plots are frequently used. For example, the reaction of substituted anilines with other electrophiles often yields linear Hammett plots. researchgate.netnih.gov The ρ value for these reactions indicates the degree of charge development on the aniline nitrogen in the transition state. A negative ρ value, for instance, suggests that electron-donating groups on the aniline ring stabilize the transition state by increasing the nucleophilicity of the amino group. nih.gov For this compound, a Hammett analysis could be performed by synthesizing a series of derivatives with different substituents on either phenyl ring and measuring their reaction rates in a specific transformation.
Molecular Dynamics Simulations for Conformational Studies and Intermolecular Interactions
Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. researchgate.net By solving Newton's equations of motion, MD simulations provide detailed information on the conformational flexibility and intermolecular interactions of molecules like this compound. nih.govnih.gov
For this compound, MD simulations reveal crucial structural features. Density Functional Theory (DFT) studies, often a precursor to MD, indicate a significant dihedral angle of approximately 85° between the two phenyl rings, a conformation that minimizes steric hindrance. MD simulations further explore how this conformation behaves in different environments.
Key findings from MD simulations include:
Solvent Interactions: In polar solvents like water, the amine group of the aniline ring is stabilized through the formation of hydrogen bonds. Conversely, in nonpolar solvents, the molecule may exhibit a tendency to aggregate.
Conformational Dynamics: Simulations can track the fluctuations in bond lengths, angles, and dihedral angles, revealing the molecule's flexibility. The thioether bridge provides considerable rotational freedom, allowing the two aromatic rings to adopt various orientations relative to each other.
Intermolecular Interactions: The amine group can act as both a hydrogen bond donor and acceptor, influencing how molecules pack in the solid state or interact with biological targets. researchgate.net The fluorine atom, while a weak hydrogen bond acceptor, contributes to specific intermolecular contacts, and the sulfur atom can participate in S···π interactions with aromatic rings.
These simulations are essential for understanding how the molecule's shape and interaction profile might influence its physical properties and biological activity.
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis is a theoretical method used to study charge transfer, hyperconjugative interactions, and bonding within a molecule. uni-muenchen.dewisc.edu It transforms the complex, delocalized molecular orbitals into a localized Lewis-like structure of bonds and lone pairs, making chemical interpretation more intuitive. uni-muenchen.de The analysis focuses on donor-acceptor interactions between filled (donor) NBOs and empty (acceptor) NBOs. The stabilization energy (E²) associated with these interactions quantifies the extent of electron delocalization. nih.gov
For this compound, NBO analysis can elucidate several key electronic features:
Intramolecular Charge Transfer (ICT): The primary donor-acceptor interactions involve the lone pairs of the nitrogen and sulfur atoms and the π* antibonding orbitals of the aromatic rings. These interactions are fundamental to the molecule's electronic structure and stability.
Hyperconjugation: The delocalization of electron density from the lone pair of the nitrogen atom (LP(N)) into the π* orbitals of the attached phenyl ring is a significant stabilizing interaction. A similar delocalization occurs from the sulfur lone pairs (LP(S)) into both rings.
Influence of the Fluorine Substituent: The highly electronegative fluorine atom influences the electronic landscape. NBO analysis can quantify the electron-withdrawing effect of fluorine, showing interactions between the fluorine lone pairs (LP(F)) and adjacent σ* antibonding orbitals.
These computational analyses reveal that the stability and reactivity of this compound arise from a complex interplay of steric and electronic effects, including conjugation between the two aromatic rings mediated by the sulfur bridge. nih.gov
Design, Synthesis, and Chemical Characterization of Analogues and Derivatives of 4 4 Fluorophenyl Sulfanyl Aniline
Strategic Introduction of Substituents for Chemical Property Modulation
The introduction of various substituents onto the aromatic rings of 4-[(4-fluorophenyl)sulfanyl]aniline is a key strategy for modulating its chemical properties. The fluorine atom itself imparts unique electronic and steric characteristics compared to non-halogenated or other halogenated analogues. Its high electronegativity creates a strong dipole moment and influences the electron density of the entire molecule.
The amino group (-NH₂) serves as a primary site for modification. It can act as both a hydrogen bond donor and acceptor, influencing intermolecular interactions and solubility. Furthermore, the amino group can be acylated, alkylated, or used as a nucleophile in various coupling reactions to introduce a wide range of functional groups. These modifications can alter the molecule's polarity, lipophilicity, and reactivity. For instance, converting the amine to an amide can stabilize the molecule and alter its electronic profile.
Substituents can also be introduced on the aromatic rings themselves, although this is often accomplished by using appropriately substituted starting materials during the initial synthesis. The placement of electron-donating or electron-withdrawing groups on either the fluoro-substituted ring or the aniline (B41778) ring can significantly impact the reactivity of the sulfur bridge and the amino group through inductive and resonance effects. A synthesis method for this compound has shown high tolerance for various substituents on both rings, achieving yields over 85%.
Synthesis of Sulfoxide (B87167) and Sulfone Analogues for Comparative Reactivity
The synthesis of the sulfoxide analogue, 4-[(4-fluorophenyl)sulfinyl]aniline, and the sulfone analogue, 4-[(4-fluorophenyl)sulfonyl]aniline, is typically achieved using common oxidizing agents. Hydrogen peroxide (H₂O₂) or meta-chloroperoxybenzoic acid (m-CPBA) are frequently employed for this transformation. The reaction conditions can be controlled to selectively yield the sulfoxide (partial oxidation) or the sulfone (complete oxidation).
The resulting analogues exhibit different chemical properties compared to the parent thioether. The sulfoxide group introduces a chiral center at the sulfur atom, while the sulfone group is a strong electron-withdrawing group. These changes significantly alter the electronic distribution across the molecule, affecting the nucleophilicity of the amine and the reactivity of the aromatic rings.
Synthesis of Thiol and Amine Analogues for Functional Group Interconversion
Functional group interconversion allows for the synthesis of analogues with different core functionalities, such as thiols and additional amines. Reduction reactions can be employed to convert this compound into its corresponding thiol or amine derivatives. For example, using a strong reducing agent like lithium aluminum hydride (LiAlH₄) could potentially cleave the C-S bond to yield 4-aminobenzenethiol and fluorobenzene (B45895), although this is a challenging transformation.
A more common approach to synthesizing related thiol and amine derivatives involves multi-step synthetic sequences. For instance, a furan-thiol-amine multicomponent reaction has been developed to create pyrrole (B145914) heterocycles, demonstrating the compatibility of combining thiol and amine functionalities in a single synthetic pot under physiological conditions. nih.gov This methodology highlights how thiol and amine groups can be incorporated into more complex structures. While not a direct conversion of the parent compound, such methods are crucial for building a library of functionally diverse analogues for comparative studies.
Derivatives with Altered Linkages (e.g., Sulfonyl Linkage)
Altering the linkage between the two aromatic rings from a sulfanyl (B85325) (-S-) to a sulfonyl (-SO₂-) group fundamentally changes the geometry and electronic nature of the molecule. The synthesis of 4-[(4-fluorophenyl)sulfonyl]aniline, as mentioned previously, is achieved through oxidation.
Derivatives based on the sulfonyl linkage have been explored extensively. For example, research into N-{4-[(4-bromophenyl)sulfonyl]benzoyl}-L-valine derivatives starts with a similar sulfonyl-bridged diaryl structure. mdpi.com The synthesis involves the Friedel–Crafts sulfonylation of a halogenated benzene (B151609) with a substituted benzenesulfonyl chloride, followed by oxidation of the resulting diaryl sulfone. mdpi.com This core can then be further functionalized.
Another important class of derivatives with an altered linkage are sulfonimidamides, which are bioisosteres of sulfonamides. nih.gov In these compounds, one of the sulfonyl oxygens is replaced by an imino group. The synthesis of chiral sulfonimidamides has been achieved by reacting sulfonimidoyl fluorides with anilines in the presence of a calcium catalyst. nih.govwur.nl This reaction proceeds with an inversion of configuration at the sulfur atom, highlighting a sophisticated method for creating structurally unique and chiral analogues. nih.govwur.nl These derivatives, with their altered sulfur-based linkages, provide valuable insights into structure-reactivity relationships.
Heterocyclic Derivatives Incorporating the 4-Fluorophenylsulfanyl Moiety
The 4-fluorophenylsulfanyl moiety can be incorporated into a wide variety of heterocyclic systems, leading to novel compounds with potentially interesting chemical and physical properties. The aniline nitrogen of the parent compound is a convenient handle for constructing these heterocycles.
For example, the aniline derivative can be a building block in the synthesis of quinoline-based structures. In the development of DNA methylation inhibitors, an amino-phenyl group was coupled with various heterocyclic moieties, including quinolines and quinazolines. nih.gov A typical reaction involves the coupling of an amine with a chloro-substituted heterocycle, such as 4-chloro-7-fluoroquinazoline. nih.gov
Similarly, the synthesis of 1,2,4-triazole (B32235) derivatives has been reported where a fluorophenyl group is part of the final structure. zsmu.edu.ua These complex syntheses often involve multiple steps, starting from simpler building blocks like 1-(3-fluorophenyl)ethan-1-one and proceeding through intermediates to form the desired pyrazole (B372694) and triazole rings. zsmu.edu.ua The incorporation of the fluorophenyl group is a key design element in creating these heterocyclic tandems. zsmu.edu.ua
A one-pot multicomponent reaction involving a furan, a thiol, and an amine has been shown to produce N-pyrrole heterocycles. nih.gov This method demonstrates the versatility of combining these functional groups to rapidly generate complex heterocyclic structures. nih.gov
Comparative Studies with Non-Fluorinated or Other Halogenated Analogues for Electronic and Steric Effects
Comparing this compound with its non-fluorinated or other halogenated (e.g., chloro, bromo) analogues provides crucial insights into the role of the halogen substituent. The fluorine atom is unique due to its high electronegativity and relatively small size.
Electronic Effects: The strong electron-withdrawing nature of fluorine significantly influences the electronic properties of the molecule. This can enhance reactivity in certain chemical reactions compared to its chloro, bromo, and methyl counterparts. In studies on fluorinated lepidiline analogues, the introduction of fluorine or fluoroalkyl groups was found to amplify cytotoxic properties, demonstrating a clear electronic impact on biological function. mdpi.com However, the effect is context-dependent. In a study of fluorinated proteins, monofluorination of aromatic residues within a β-barrel did not lead to significant stabilization, suggesting that the electronic perturbation was not sufficient in that context. mdpi.com
Steric and Conformational Effects: While fluorine is the smallest of the halogens, its introduction can still lead to steric and conformational changes. In the design of N-{4-[(4-bromophenyl)sulfonyl]benzoyl}-L-valine derivatives, a bromine atom was specifically chosen to replace a chlorine atom to increase lipophilicity while maintaining similar electronic effects. mdpi.com This highlights the deliberate selection of halogens to fine-tune physical properties.
Comparative Synthesis and Reactivity: The synthesis of analogues with different halogens often follows similar pathways, allowing for direct comparison. For instance, the synthesis of N-acyl-α-amino acids has been carried out with both chloro- and bromo-substituted diaryl sulfone cores. mdpi.com In another example, anilines with various electron-withdrawing groups, including p-iodo, were successfully reacted to form sulfonimidamides, though reaction conditions had to be adjusted to achieve full conversion, indicating the influence of the substituent on reactivity. wur.nl
Structure-Reactivity Relationship (SRR) Studies of Derivatives
Structure-Reactivity Relationship (SRR) studies aim to correlate the chemical structure of the synthesized derivatives with their reactivity in various chemical transformations. By systematically altering the structure of this compound and its analogues, researchers can deduce how different functional groups and structural motifs influence reaction outcomes.
Oxidation State of Sulfur: The reactivity of the molecule is highly dependent on the oxidation state of the sulfur atom. The thioether is nucleophilic, while the sulfone is strongly electron-withdrawing. This change dramatically affects the reactivity of the attached aromatic rings and the amino group. For instance, the electron-withdrawing sulfone group deactivates the aniline ring towards electrophilic substitution but can activate the other ring towards nucleophilic aromatic substitution.
Substituents on the Aromatic Rings: As discussed, electron-donating or electron-withdrawing groups on the aromatic rings modulate the nucleophilicity of the amine and the sulfur atom. In the synthesis of sulfonimidamides, anilines with electron-withdrawing groups required more forcing conditions to achieve full conversion, providing a clear SRR observation. wur.nl
Nature of the Linkage: Altering the thioether linkage to a sulfonyl or sulfonimidoyl group introduces significant changes. The sulfonimidoyl group, for example, introduces a chiral center at the sulfur atom, allowing for the study of stereospecific reactions. nih.govwur.nl The synthesis of these derivatives showed that the reaction proceeds via an SN2-type mechanism with inversion of configuration, a key SRR finding. nih.govwur.nl
The table below summarizes the key structural modifications and their general impact on the reactivity of the this compound scaffold.
| Structural Modification | Key Feature | General Impact on Reactivity |
| Oxidation of Sulfur | Thioether (-S-) → Sulfoxide (-SO-) → Sulfone (-SO₂-) | Decreases nucleophilicity of sulfur; increases electron-withdrawing character of the bridge. |
| Amine Substitution | -NH₂ → -NHCOR, -NHR | Alters nucleophilicity and steric hindrance at the nitrogen atom. |
| Ring Substitution | Addition of Electron-Withdrawing Groups (EWGs) | Decreases nucleophilicity of the amine and sulfur; can activate for nucleophilic aromatic substitution. |
| Ring Substitution | Addition of Electron-Donating Groups (EDGs) | Increases nucleophilicity of the amine and sulfur; activates for electrophilic aromatic substitution. |
| Linkage Alteration | -S- → -SO₂NH- (Sulfonimidamide) | Introduces chirality at the sulfur center and changes the electronic profile. |
| Halogen Variation | -F → -Cl, -Br, -I | Modifies electronic effects and lipophilicity; steric effects increase down the group. |
These systematic studies are essential for building a predictive understanding of how molecular architecture governs chemical behavior, which is fundamental for the rational design of new molecules with desired properties.
Q & A
Basic Research Questions
Q. What synthetic methodologies are effective for preparing 4-[(4-Fluorophenyl)sulfanyl]aniline, and how can reaction conditions be optimized?
- Methodology : The compound can be synthesized via nucleophilic aromatic substitution using 4-fluorophenyl disulfide and 4-aminothiophenol under base-promoted conditions (e.g., KOtBu in DMSO). Optimization involves adjusting reaction time (e.g., 24 hours), stoichiometry of reactants, and purification via flash column chromatography to improve yield and purity . Comparative studies with solid acid catalysts, such as HZSM-5, may also enhance selectivity and reduce side reactions in related systems .
Q. How should ¹H NMR spectral analysis be approached for resolving overlapping aromatic signals in this compound?
- Methodology : Due to scalar couplings and limited chemical shift dispersion in aromatic regions, employ 2D NMR techniques (e.g., COSY, HSQC) and computational simulations (e.g., DFT-based chemical shift prediction) to deconvolute overlapping peaks. Referencing analogous compounds with fluorophenyl and aniline moieties can guide assignments .
Q. What are the critical parameters for validating HPLC/GC purity analysis of this compound?
- Methodology : Use high-purity standards (>98% by GC) and optimize chromatographic conditions (e.g., column type, mobile phase gradient, detector sensitivity). Calibration curves and spiking experiments with known impurities ensure method accuracy. Reproducibility across multiple batches confirms robustness .
Advanced Research Questions
Q. How does the choice of catalyst (e.g., solid acids vs. bases) influence the reaction mechanism and product distribution in the synthesis of this compound?
- Methodology : Mechanistic studies via in situ FTIR or NMR can track intermediate formation. For solid acid catalysts (e.g., HZSM-5), probe acidic sites using NH₃-TPD and correlate activity with Brønsted/Lewis acid ratios. Contrast with base-mediated pathways to identify rate-limiting steps and byproduct profiles .
Q. What strategies resolve contradictions in reported spectral data (e.g., chemical shifts, coupling constants) for this compound?
- Methodology : Re-examine experimental conditions (solvent, temperature, concentration) and instrument calibration. Cross-validate data with computational models (e.g., ACD/Labs or Gaussian NMR prediction) and collaborative inter-laboratory studies to isolate systematic errors .
Q. How can X-ray crystallography confirm the molecular structure and intermolecular interactions of this compound?
- Methodology : Grow single crystals via slow evaporation in polar solvents (e.g., ethanol/water). Collect diffraction data (Cu-Kα radiation, 200 K) and refine structures using software like SHELX. Analyze packing diagrams to identify hydrogen bonding (e.g., N-H⋯S) or π-π stacking interactions .
Q. What safety protocols are essential for handling this compound, given its structural similarity to aromatic amines?
- Methodology : Follow GHS guidelines for benzidine derivatives: use fume hoods, wear PPE (gloves, lab coats), and avoid skin contact. Monitor air quality for amine vapors and dispose of waste via regulated chemical destruction (e.g., oxidation with KMnO₄) .
Q. How can derivatives of this compound be designed to study structure-activity relationships in applications like organic electronics or medicinal chemistry?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
